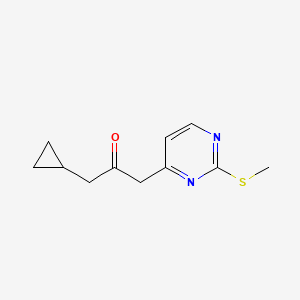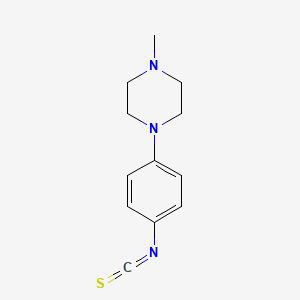
3-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4’-trifluoromethyl-biphenyl is an organic compound with the molecular formula C13H8BrF3 It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 4’-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-trifluoromethyl-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The aryl halide (3-bromo-biphenyl) reacts with a palladium catalyst to form a palladium-aryl complex.
Transmetalation: The aryl boronic acid (4’-trifluoromethyl-phenylboronic acid) transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biphenyl product.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-trifluoromethyl-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: 3-Bromo-4’-trifluoromethyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Typical reagents include sodium amide or thiourea, with reactions conducted in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method.
Major Products:
Substitution: Products include 3-amino-4’-trifluoromethyl-biphenyl and 3-thio-4’-trifluoromethyl-biphenyl.
Oxidation: Products include 3-bromo-4’-trifluoromethyl-biphenyl ketones or alcohols.
Reduction: The major product is biphenyl with a trifluoromethyl group at the 4’-position.
科学的研究の応用
3-Bromo-4’-trifluoromethyl-biphenyl has diverse applications in scientific research:
作用機序
The mechanism by which 3-Bromo-4’-trifluoromethyl-biphenyl exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-α,α,α-trifluorotoluene
- 2-Bromo-5-iodo-(trifluoromethyl)benzene
Comparison: 3-Bromo-4’-trifluoromethyl-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
特性
分子式 |
C13H8BrF3 |
|---|---|
分子量 |
301.10 g/mol |
IUPAC名 |
1-bromo-3-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H8BrF3/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15,16)17/h1-8H |
InChIキー |
VJKODVDQMAYRMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile](/img/structure/B8535337.png)
![5-Bromo-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B8535349.png)



![6-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8535378.png)


![4-Benzyl-1,4-dihydro-pyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B8535410.png)
![1-{2-[(Trimethylsilyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B8535420.png)

![1-[2-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B8535422.png)


